Salvianin

Description

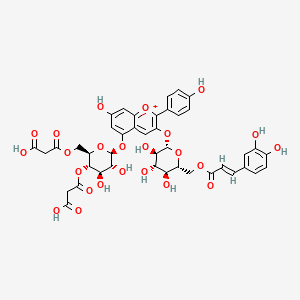

Structure

2D Structure

Properties

Molecular Formula |

C42H41O24+ |

|---|---|

Molecular Weight |

929.8 g/mol |

IUPAC Name |

3-[[(2R,3S,4R,5R,6S)-3-(2-carboxyacetyl)oxy-6-[3-[(2S,3R,4S,5S,6R)-6-[[(E)-3-(3,4-dihydroxyphenyl)prop-2-enoyl]oxymethyl]-3,4,5-trihydroxyoxan-2-yl]oxy-7-hydroxy-2-(4-hydroxyphenyl)chromenylium-5-yl]oxy-4,5-dihydroxyoxan-2-yl]methoxy]-3-oxopropanoic acid |

InChI |

InChI=1S/C42H40O24/c43-19-5-3-18(4-6-19)39-26(63-41-37(57)35(55)34(54)27(64-41)15-59-31(51)8-2-17-1-7-22(45)23(46)9-17)12-21-24(61-39)10-20(44)11-25(21)62-42-38(58)36(56)40(66-33(53)14-30(49)50)28(65-42)16-60-32(52)13-29(47)48/h1-12,27-28,34-38,40-42,54-58H,13-16H2,(H5-,43,44,45,46,47,48,49,50,51)/p+1/t27-,28-,34-,35+,36-,37-,38-,40-,41-,42-/m1/s1 |

InChI Key |

PJBHNEIXNNZROX-QBMVVDGVSA-O |

Isomeric SMILES |

C1=CC(=CC=C1C2=C(C=C3C(=CC(=CC3=[O+]2)O)O[C@H]4[C@@H]([C@H]([C@@H]([C@H](O4)COC(=O)CC(=O)O)OC(=O)CC(=O)O)O)O)O[C@H]5[C@@H]([C@H]([C@@H]([C@H](O5)COC(=O)/C=C/C6=CC(=C(C=C6)O)O)O)O)O)O |

Canonical SMILES |

C1=CC(=CC=C1C2=C(C=C3C(=CC(=CC3=[O+]2)O)OC4C(C(C(C(O4)COC(=O)CC(=O)O)OC(=O)CC(=O)O)O)O)OC5C(C(C(C(O5)COC(=O)C=CC6=CC(=C(C=C6)O)O)O)O)O)O |

Origin of Product |

United States |

Natural Occurrence and Botanical Sourcing

Identification of Salvia Species Exhibiting Salvianin Accumulation

Several species within the Salvia genus have been identified as prominent accumulators of this compound and its derivatives. These species are often cultivated for their ornamental value, largely due to the striking colors imparted by these pigments.

Salvia splendens as a Primary Source

Salvia splendens, commonly known as scarlet sage, is a principal source of this compound. researchgate.net Native to Brazil, this species is widely cultivated as a bedding plant for its brilliant scarlet flowers. researchgate.netishs.org Research has identified the primary pigments in the scarlet cultivars of S. splendens flowers as pelargonidin (B1210327) 3-caffeoylglucoside-5-dimalonylglucoside and pelargonidin 3-p-coumaroylglucoside-5-dimalonylglucoside, which are types of this compound. researchgate.net The intense red coloration of the flowers is a direct result of the high concentration of these anthocyanin compounds.

Salvia coccinea as a Co-Occurring Species

Salvia coccinea, also known as scarlet sage, blood sage, or tropical sage, is another significant source of this compound. mdpi.com This species is widespread throughout the Southeastern United States, Mexico, Central America, the Caribbean, and northern South America. mdpi.com The flowers of S. coccinea contain the same primary this compound pigments found in S. splendens. However, the calyx of S. coccinea flowers also contains cyanidin analogues in addition to the pelargonidin-based pigments. researchgate.net

Other Relevant Salvia Taxa

While S. splendens and S. coccinea are the most well-documented sources, other Salvia species have also been reported to contain this compound. For instance, Salvia greggii has been identified as a species where this compound is found. Further research into the vast Salvia genus, which comprises nearly 1,000 species, may reveal additional taxa that accumulate this compound. nih.gov

Tissue-Specific Localization of this compound Biosynthesis and Storage within Plants

The biosynthesis and storage of anthocyanins like this compound are highly regulated and localized processes within the plant. As water-soluble pigments, anthocyanins are synthesized in the cytoplasm and subsequently transported to and stored in the vacuole of the epidermal cells of various plant tissues. nih.govnih.gov This sequestration in the vacuole is responsible for the visible coloration of these tissues.

In Salvia splendens and Salvia coccinea, this compound is predominantly localized in the petals of the flowers, contributing to their characteristic scarlet hue. researchgate.net The biosynthesis of anthocyanins is a complex process involving a series of enzymatic reactions. While the specific biosynthetic pathway of this compound in Salvia has not been fully elucidated, it is understood to follow the general phenylpropanoid pathway, which is responsible for the production of a wide array of plant secondary metabolites, including flavonoids and anthocyanins.

Within the plant cell, anthocyanins can be found diffused in the vacuolar sap or accumulated in discrete, spherical, membrane-bound structures within the vacuole known as anthocyanin vacuolar inclusions (AVIs) or anthocyanoplasts. nih.gov These structures are thought to play a role in the high-level accumulation and stable storage of anthocyanins. The vibrant color of the flowers is a direct result of the high concentration of this compound within the vacuoles of the petal cells.

Environmental and Agronomic Factors Influencing In Planta this compound Levels

The in planta concentration of this compound, like other anthocyanins, is not static and can be significantly influenced by a variety of environmental and agronomic factors. These factors can impact the expression of genes involved in the anthocyanin biosynthetic pathway, leading to variations in pigment production and accumulation.

Environmental Factors:

Light: Light is a critical environmental cue for anthocyanin biosynthesis. encyclopedia.pub Both the quality and intensity of light can affect the production of these pigments. For instance, exposure to UV-A and low levels of UV-B radiation can induce the expression of genes responsible for anthocyanin synthesis, leading to increased accumulation. academicjournals.org

Temperature: Temperature plays a crucial role in anthocyanin stability and biosynthesis. Low temperatures can often promote the accumulation of anthocyanins, while high temperatures can inhibit their production and lead to degradation. mdpi.comnih.gov For example, in some plants, cold stress has been shown to increase anthocyanin levels. academicjournals.org

Abiotic Stress: Various environmental stressors can trigger an increase in anthocyanin production as a protective mechanism for the plant. encyclopedia.pub These stressors include drought, salinity, and nutrient deficiencies (such as nitrogen and phosphorus). mdpi.comacademicjournals.org

Agronomic Factors:

Fertilization: Nutrient availability, particularly nitrogen and phosphorus levels, can influence anthocyanin content. While nitrogen deficiency can promote anthocyanin synthesis, high nitrogen levels may have an inhibitory effect. mdpi.com The use of balanced fertilizers is important for healthy growth and vibrant flower coloration. earthone.io

Mulching: The application of mulch, such as pine bark, can positively affect the growth and flowering characteristics of Salvia splendens. researchgate.net Mulching helps conserve soil moisture and can alter soil pH, potentially improving nutrient availability and leading to better-developed plants with more flowers. researchgate.net

Watering: Proper irrigation is essential. While Salvia species can be drought-tolerant once established, consistent moisture, without waterlogging, is necessary for optimal growth and flowering, which in turn affects pigment production. earthone.ioyoutube.com

The interplay of these factors determines the final concentration of this compound in the plant tissues, thereby influencing the intensity of the flower coloration.

Interactive Data Tables

Table 1: Salvia Species Containing this compound

| Species | Common Name | Primary Tissues of Accumulation |

| Salvia splendens | Scarlet Sage | Flowers (Petals) |

| Salvia coccinea | Scarlet Sage, Blood Sage | Flowers (Petals and Calyx) |

| Salvia greggii | Autumn Sage | Flowers |

Table 2: Factors Influencing In Planta this compound Levels

| Factor | Type | Effect on this compound (Anthocyanin) Levels |

| Light (UV-A, low UV-B) | Environmental | Increase |

| Low Temperature | Environmental | Increase |

| High Temperature | Environmental | Decrease/Degradation |

| Drought Stress | Environmental | Increase |

| Nutrient Deficiency (N, P) | Environmental/Agronomic | Increase |

| High Nitrogen Fertilization | Agronomic | Decrease |

| Balanced Fertilization | Agronomic | Promotes healthy growth and coloration |

| Mulching | Agronomic | Can improve plant health and flowering |

| Proper Watering | Agronomic | Supports optimal growth and pigment production |

Biosynthesis of Salvianin

Upstream Metabolic Pathways Contributing to Anthocyanin Precursors

The foundation of salvianin's structure is laid by precursors derived from central plant metabolic pathways. These initial stages are crucial for supplying the basic building blocks for more complex flavonoid molecules.

Phenylpropanoid Pathway Intermediates

The biosynthesis of this compound, like all flavonoids, originates from the phenylpropanoid pathway. ishs.org This essential pathway converts the amino acid phenylalanine into a variety of phenolic compounds. mdpi.com The process begins with the deamination of phenylalanine to trans-cinnamic acid, a reaction catalyzed by phenylalanine ammonia-lyase (PAL). ishs.org Subsequently, cinnamic acid 4-hydroxylase (C4H) and 4-coumarate:CoA ligase (4CL) act in succession to produce p-coumaroyl-CoA, a key intermediate that stands at the crossroads of numerous specialized metabolic routes. ishs.org

| Enzyme | Abbreviation | Substrate | Product |

| Phenylalanine ammonia-lyase | PAL | Phenylalanine | trans-Cinnamic acid |

| Cinnamic acid 4-hydroxylase | C4H | trans-Cinnamic acid | p-Coumaric acid |

| 4-Coumarate:CoA ligase | 4CL | p-Coumaric acid | p-Coumaroyl-CoA |

Chalcone (B49325) Synthase and Flavonoid Pathway Components

The entry point into the flavonoid biosynthesis pathway is governed by the enzyme chalcone synthase (CHS). mdpi.comnih.gov This pivotal enzyme catalyzes the condensation of one molecule of p-coumaroyl-CoA with three molecules of malonyl-CoA to form naringenin chalcone. researchgate.netresearchgate.net Malonyl-CoA itself is a product of primary metabolism. Naringenin chalcone is then stereospecifically cyclized by chalcone isomerase (CHI) to produce naringenin, a flavanone (B1672756) that serves as a central precursor for a wide array of flavonoids, including anthocyanins. researchgate.net Further enzymatic modifications, such as hydroxylation by flavanone 3-hydroxylase (F3H) and flavonoid 3'-hydroxylase (F3'H), lead to the formation of dihydroflavonols like dihydrokaempferol, which are the direct precursors for anthocyanidin synthesis. researchgate.net Dihydroflavonol 4-reductase (DFR) and anthocyanidin synthase (ANS) then catalyze the final steps to produce the unstable colored anthocyanidins, such as pelargonidin (B1210327), the core of this compound. nih.gov

Specific Enzymatic Catalysis in this compound Formation

The conversion of the basic anthocyanidin scaffold into the complex structure of this compound involves a series of highly specific enzymatic reactions, primarily catalyzed by glucosyltransferases and acyltransferases.

Role of Glucosyltransferases and Acyltransferases (e.g., Malonyl-CoA:anthocyanin 5-O-glucoside-6'''-O-malonyltransferase)

Glucosyltransferases (GTs) are responsible for attaching sugar moieties to the anthocyanidin core, a process that significantly impacts their stability and solubility. researchgate.netsalviagdb.org In the biosynthesis of this compound, a key enzyme is Malonyl-CoA:anthocyanin 5-O-glucoside-6'''-O-malonyltransferase (Ss5MaT1), which has been purified and characterized from Salvia splendens flowers. mdpi.com This enzyme belongs to the acyltransferase family and plays a crucial role in the malonylation of the anthocyanin molecule. mdpi.com Specifically, Ss5MaT1 catalyzes the regiospecific transfer of a malonyl group from malonyl-CoA to the 6'''-hydroxyl group of the 5-glucosyl moiety of an anthocyanin precursor. mdpi.com This is a penultimate step in the biosynthesis of this compound. nih.gov

| Enzyme | Abbreviation | Function | Substrate(s) |

| Malonyl-CoA:anthocyanin 5-O-glucoside-6'''-O-malonyltransferase | Ss5MaT1 | Transfers a malonyl group to the 5-glucosyl moiety of an anthocyanin | Malonyl-CoA, bisdemalonylthis compound |

Characterization of Enzyme Mechanisms and Substrate Specificity

Detailed kinetic studies of Ss5MaT1 have revealed important aspects of its function. The purified enzyme is a monomeric protein with a molecular weight of approximately 50 kDa. mdpi.com It exhibits a k(cat) value of 7.8 s⁻¹ at 30°C and a pH of 7.0 for the malonylation of bisdemalonylthis compound. mdpi.com The enzyme shows Michaelis-Menten kinetics with K(m) values of 101 µM for bisdemalonylthis compound and 57 µM for malonyl-CoA. mdpi.com

Research has also shed light on the substrate specificity of Ss5MaT1. The presence of an aromatic acyl group, such as a caffeoyl group, on the 3-glucosidic moiety of the anthocyanin substrate appears to be important for substrate recognition by the enzyme. mdpi.com This is supported by the finding that p-coumaric acid, which mimics this aromatic acyl group, acts as a competitive inhibitor with respect to the anthocyanin substrate. mdpi.com The enzyme is specific for the penultimate step in this compound biosynthesis and does not act on 4'''-demalonylthis compound, this compound itself, pelargonidin 3,5-diglucoside, or delphinidin 3,5-diglucoside. nih.gov

Genetic and Molecular Regulation of this compound Biosynthetic Genes

The biosynthesis of this compound is tightly controlled at the genetic level, ensuring its production in the correct tissues and at the appropriate developmental stages. This regulation is primarily managed by a complex interplay of transcription factors.

The expression of genes encoding the enzymes of the anthocyanin biosynthetic pathway is largely controlled by a conserved transcriptional complex known as the MBW complex, which consists of transcription factors from the MYB, basic helix-loop-helix (bHLH), and WD40 repeat families. While the specific regulatory network for this compound in Salvia splendens is still being fully elucidated, studies in other Salvia species and different plants provide a strong model for its regulation.

In Salvia miltiorrhiza, several transcription factors from the MYB and bHLH families have been identified to regulate the biosynthesis of phenolic acids, which share upstream pathways with anthocyanins. nih.gov For instance, SmMYC2 has been shown to significantly increase the production of phenolic acids by up-regulating genes in the phenylpropanoid pathway. nih.gov Similarly, in Salvia nemorosa, a number of MYB transcription factors have been identified that are likely involved in the regulation of anthocyanin accumulation, which is responsible for its flower color. mdpi.com

Northern blot analysis of the Ss5MaT1 gene in Salvia splendens has shown that its transcripts are detected in pigmented tissues such as petals, sepals, bracts, and red stems, which correlates with the accumulation of this compound. This indicates that the regulation of this compound biosynthesis occurs, at least in part, at the level of gene transcription. The specific MYB and bHLH transcription factors that bind to the promoter regions of this compound biosynthetic genes in Salvia splendens and activate their expression are areas of ongoing research.

Gene Expression Profiling during Plant Development

The production of this compound is intrinsically linked to the developmental stage of the plant, with pigment accumulation often occurring in specific tissues like petals at precise times. This temporal and spatial regulation is controlled by the differential expression of biosynthetic genes. The pathway begins with the amino acid phenylalanine and proceeds through a series of enzymatic steps to produce the basic anthocyanin structure, which is then further modified. wikipedia.orgnih.govnih.gov

Studies in various Salvia species have identified a comprehensive suite of genes encoding the enzymes essential for this pathway. nih.govmdpi.com Transcriptomic analyses, comparing different tissues (roots, leaves, flowers) and developmental stages, reveal distinct expression patterns for these genes. For instance, genes involved in the early stages of the pathway, such as Phenylalanine ammonia-lyase (PAL), Cinnamate (B1238496) 4-hydroxylase (C4H), and 4-coumarate-CoA ligase (4CL), provide the foundational precursors for all flavonoids and may be expressed more broadly. nih.govnih.gov

However, the late biosynthetic genes, which are specific to anthocyanin production, show highly localized and timed expression. Key enzymes such as Chalcone synthase (CHS), which catalyzes the first committed step into the flavonoid pathway, Chalcone isomerase (CHI), Flavanone 3-hydroxylase (F3H), Dihydroflavonol 4-reductase (DFR), and Anthocyanidin synthase (ANS), are typically upregulated in tissues and at developmental points corresponding with visible pigmentation. nih.govbiotech-asia.orgmdpi.com The expression of these structural genes is a direct indicator of the plant's capacity to synthesize this compound at any given time.

| Gene | Enzyme Encoded | Role in Pathway | Typical Expression Pattern |

|---|---|---|---|

| PAL | Phenylalanine ammonia-lyase | First step in the general phenylpropanoid pathway. nih.gov | Expressed in various tissues, upregulated by developmental and environmental cues. |

| C4H | Cinnamate 4-hydroxylase | Hydroxylation of cinnamic acid. mdpi.com | Co-expressed with PAL. |

| 4CL | 4-coumarate-CoA ligase | Activation of p-coumaric acid to its CoA ester. nih.gov | Co-expressed with PAL and C4H. |

| CHS | Chalcone synthase | First committed step in flavonoid biosynthesis. nih.gov | Highly expressed in pigmented tissues (e.g., flowers, fruits) during development. mdpi.com |

| CHI | Chalcone isomerase | Cyclization of chalcones to flavanones. nih.gov | Co-regulated with CHS. |

| F3H | Flavanone 3-hydroxylase | Converts flavanones to dihydroflavonols. mdpi.com | Upregulated during pigmentation stages. |

| DFR | Dihydroflavonol 4-reductase | Key step in converting dihydroflavonols to leucoanthocyanidins. biotech-asia.org | Expression levels often correlate directly with anthocyanin content. |

| ANS | Anthocyanidin synthase | Catalyzes the oxidation of leucoanthocyanidins to colored anthocyanidins. nih.govnih.gov | Strongly expressed in pigmented tissues, often considered a late bottleneck. |

Transcription Factors and Regulatory Networks

The coordinated expression of this compound biosynthetic genes is governed by complex regulatory networks orchestrated by transcription factors (TFs). These proteins bind to specific sequences in the promoter regions of the structural genes, thereby activating or repressing their transcription. In plants, the regulation of anthocyanin biosynthesis is famously controlled by a conserved transcriptional complex known as the MBW complex. nih.govbiotech-asia.org

This complex consists of three types of transcription factors:

R2R3-MYB proteins: These are the primary determinants of the pathway's activation. Different MYB TFs can activate specific branches of the flavonoid pathway, providing a high degree of specificity. They recognize and bind to specific motifs in the promoters of late biosynthetic genes like DFR and ANS. nih.gov

basic Helix-Loop-Helix (bHLH) proteins: These TFs act as co-activators, forming a dimer with the MYB proteins. This interaction is essential for the stable binding of the complex to DNA and for full transcriptional activation. nih.gov

WD40-repeat (WDR) proteins: These proteins serve as a scaffold, stabilizing the interaction between the MYB and bHLH components, thus facilitating the assembly of the functional MBW activation complex. nih.gov

Research in Salvia miltiorrhiza has identified several TF genes, including members of the MYB, bHLH, and WRKY families, that are involved in regulating the biosynthesis of flavonoids and other related phenolic compounds. nih.gov The activation of these regulatory genes precedes the expression of the structural genes, initiating the cascade of events that leads to this compound production in response to developmental cues such as flowering or fruit ripening.

| Transcription Factor Family | Role in this compound Biosynthesis Regulation | Mechanism of Action |

|---|---|---|

| R2R3-MYB | Primary activator of late biosynthetic genes. nih.gov | Binds to promoter regions of genes like DFR and ANS as part of the MBW complex. |

| bHLH | Essential co-activator with MYB TFs. nih.gov | Forms a heterodimer with MYB proteins, enhancing DNA binding and transcriptional activation. |

| WD40 | Stabilizing scaffold protein. nih.gov | Facilitates the formation of a stable and functional MYB-bHLH-WD40 (MBW) complex. |

| WRKY | Modulatory role, often in response to stress signals. nih.gov | Can act as either activators or repressors by binding to W-box elements in gene promoters. |

Isotopic Labeling Studies for Pathway Elucidation

Isotopic labeling is a powerful technique used to trace the flow of atoms through a metabolic pathway, providing definitive evidence for precursor-product relationships. In the context of this compound biosynthesis, stable isotopes, such as Carbon-13 (¹³C), are used to label precursor molecules. These labeled precursors are then supplied to the plant, and the resulting this compound molecules are analyzed to see where the ¹³C atoms have been incorporated.

The entire flavonoid biosynthetic pathway, from which this compound is derived, begins with the aromatic amino acid L-phenylalanine. wikipedia.orgmdpi.com Therefore, feeding experiments using ¹³C-labeled phenylalanine are a common strategy to elucidate the pathway. The labeled phenylalanine is first converted into p-coumaroyl-CoA, which serves as the entry point into flavonoid synthesis. nih.govnih.gov This molecule provides the B-ring and the three-carbon bridge of the C6-C3-C6 flavonoid backbone. The A-ring is constructed from three molecules of malonyl-CoA.

| Labeled Precursor | Incorporation Site in this compound Structure | Information Gained |

|---|---|---|

| ¹³C-L-Phenylalanine | The B-ring and the C3 bridge of the C6-C3-C6 backbone. wikipedia.org | Confirms phenylalanine as the primary precursor for a major portion of the flavonoid skeleton. |

| ¹³C-Malonyl-CoA (derived from ¹³C-acetate or ¹³C-glucose) | The A-ring of the C6-C3-C6 backbone. | Demonstrates the origin of the atoms for the A-ring and confirms the role of CHS in condensing malonyl-CoA units. |

| ¹³C-Methionine | Methyl groups in methylated anthocyanins (e.g., peonidin, petunidin). | Elucidates modification steps, showing that S-adenosyl methionine (SAM) is the methyl donor. |

Isolation and Purification Methodologies for Salvianin

Solid-Phase Extraction and Adsorption Resin Applications for Purification

The purification of complex natural extracts, particularly those containing sensitive compounds like anthocyanins, often necessitates advanced separation techniques such as Solid-Phase Extraction (SPE) and adsorption resins. Salvianin, as a complex anthocyanin, benefits from these methodologies, which offer enhanced selectivity, efficiency, and scalability compared to traditional liquid-liquid extraction. These techniques are crucial for removing interfering substances, concentrating the target compound, and achieving high purity for downstream applications.

Solid-Phase Extraction (SPE) Applications

Solid-Phase Extraction (SPE) is a chromatographic technique widely employed for sample preparation, enabling the extraction, partitioning, and adsorption of specific components from a liquid sample onto a solid stationary phase mdpi.comsrce.hr. For anthocyanins, including this compound, SPE serves to simplify complex matrices, purify target compounds, and concentrate low-level analytes ishs.org. The process typically involves four main stages: conditioning, loading, washing, and elution srce.hr.

Various SPE sorbents are utilized, with C18 silica (B1680970) gel and cation-exchange resins being prominent choices for anthocyanin purification. C18-based cartridges, while commonly used, may exhibit low retention for glucosylated anthocyanidins, whereas vinylbenzene-based cartridges have demonstrated excellent retention for these compounds nih.gov. A two-step SPE methodology combining Oasis HLB® resin with a DSC-MCAX® cation-exchange SPE has been shown to yield high-purity anthocyanin extracts from diverse sources, including purple basil, purple cabbage, and blueberries preprints.orgpfigueiredo.org. This mixed-mode approach leverages both hydrophobic interactions and the unique positive charge of the anthocyanin flavylium (B80283) cation at low pH, which distinguishes anthocyanins from most other plant constituents ishs.orgosu.edu.

Research findings indicate that SPE can effectively remove significant proportions of impurities. For instance, SPE has been reported to separate over 94.4% of sugars and more than 88.5% of acids from crude berry extracts, resulting in anthocyanin recoveries ranging from 90% to 95.6% researchgate.net. A novel cation-exchange method has achieved anthocyanin purity exceeding 99% with an excellent yield of 93.6%, demonstrating its superiority over standard SPE methods in terms of purity and recovery osu.edu.

Adsorption Resin Applications

Macroporous adsorption resins are extensively used for the large-scale purification of anthocyanins due to their stable physicochemical properties, insolubility in common solvents, and designable porosity, skeleton, and polarity, which allow for selective adsorption researchgate.net. The purification process typically involves the adsorption of anthocyanins onto the resin followed by their desorption using an appropriate solvent.

Studies on various anthocyanin sources have identified suitable macroporous resins and optimized operational parameters. For example, the X-5 resin has shown high adsorption capability for mulberry anthocyanins, with an adsorption capacity of 91 mg/mL resin, and its effectiveness correlates with increased surface area and pore radius researchgate.net. Similarly, the AB-8 macroporous adsorbent resin has been found suitable for purifying anthocyanins from blueberry extracts, achieving high absorption and desorption rates under optimized conditions ijabe.org. Polyamide resins, particularly the 60–100 mesh size, have demonstrated superior adsorption and desorption capacities for blackberry anthocyanins compared to cation exchange and other macroporous adsorbent resins rsc.org.

The efficiency of macroporous resins is influenced by factors such as pH, temperature, ethanol (B145695) concentration, and flow rate. Optimized parameters often involve acidic conditions (e.g., pH 1.0–2.0) for adsorption to maintain the stable flavylium cation form of anthocyanins, followed by elution with acidified ethanol solutions srce.hrijabe.orgrsc.org. For instance, a study on blueberry anthocyanins reported optimal purification with 95% ethyl alcohol acidified with 0.3% hydrochloric acid srce.hr.

The following table summarizes representative research findings on the application of adsorption resins for anthocyanin purification, illustrating the diversity of resins and the typical performance metrics.

Table 1: Representative Research Findings on Anthocyanin Purification Using Adsorption Resins

| Source of Anthocyanins | Resin Type (Example) | Key Adsorption Parameters | Key Desorption Parameters | Adsorption Capacity / Purity / Recovery | Reference |

| Mulberry | X-5 Macroporous Resin | - | - | Adsorption Capacity: 91 mg/mL resin | researchgate.net |

| Blueberry | AB-8 Macroporous Resin | Adsorption time: 3 h, pH: 1.0, Temperature: 18°C | Desorption time: 30 min, Ethanol: 46.5%, Temperature: 22°C | Absorption Rate: 87.65%, Desorption Rate: 84.80% | ijabe.org |

| Blackberries | Polyamide Resin (60–100 mesh) | Initial concentration: 0.75 mg/mL, pH: 1, Adsorption flow rate: 5 BV/h, Temperature: 15°C | Eluent pH: 3, Ethanol: 80%, Eluent volume: 3.5 BV, Desorption flow rate: 5 BV/h | Adsorption Capacity: 4.41 mg/mL; Desorption Capacity: 3.29 mg/mL; Purity: 432 mg/g concentrated extract | rsc.org |

| Red Cabbage | Amberlite XAD-7HP | - | - | Adsorption Capacity: 0.84 mg/mL; Desorption Ratio: 92.85% | researchgate.net |

Note: this compound is an anthocyanin, and while specific data for its purification using these methods were not explicitly found, the principles and parameters optimized for general anthocyanin purification are directly applicable.

Spectroscopic and Advanced Analytical Characterization of Salvianin

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the detailed structural elucidation of organic compounds, offering insights into the carbon-hydrogen framework and the spatial arrangement of atoms. Both proton (¹H) NMR and carbon-13 (¹³C) NMR are routinely employed.

For a complex molecule such as Salvianin, ¹H NMR spectroscopy would typically reveal signals corresponding to various proton environments, including aromatic protons from the anthocyanidin core and the p-coumaric acid moiety, anomeric protons and other sugar protons from the glycosidic linkages, and aliphatic protons from the malonic acid units. The chemical shifts, coupling constants, and signal multiplicities provide direct information about the neighboring atoms and the connectivity within the molecule. biodeep.cnmdpi.com

Similarly, ¹³C NMR spectroscopy provides information about the carbon skeleton, with distinct signals for each unique carbon environment. Distortionless Enhancement by Polarization Transfer (DEPT) experiments (e.g., DEPT-135, DEPT-90) are crucial for differentiating between methyl (CH₃), methylene (B1212753) (CH₂), methine (CH), and quaternary carbons. mdpi.com Two-dimensional NMR techniques, such as Correlation Spectroscopy (COSY), Total Correlation Spectroscopy (TOCSY), Heteronuclear Single Quantum Coherence (HSQC), and Heteronuclear Multiple Bond Correlation (HMBC), are vital for establishing proton-proton and proton-carbon connectivities, including long-range correlations, which are essential for piecing together the entire molecular structure. researchgate.netnih.govnih.gov

While detailed experimental NMR data for this compound is not extensively reported in readily accessible public scientific literature, predicted ¹H NMR and ¹³C NMR spectra for this compound (NP0054536) are available through databases like NP-MRD from the Wishart Lab, at various field strengths (e.g., 100 MHz, 200 MHz, 300 MHz, 1000 MHz for ¹H NMR; 25 MHz, 50 MHz, 75 MHz, 101 MHz, 252 MHz for ¹³C NMR). np-mrd.org These predicted spectra serve as valuable references for initial structural hypotheses and comparison with experimental data when available.

Mass Spectrometry (MS) Techniques for Molecular Weight and Fragmentation Analysis

Mass Spectrometry (MS) is a powerful analytical technique used to determine the molecular weight, elemental composition, and structural information of compounds through their fragmentation patterns.

Electrospray Ionization Mass Spectrometry (ESI-MS) is a soft ionization technique particularly well-suited for the analysis of polar, thermally labile, and high molecular weight compounds like anthocyanins, including this compound. researchgate.netacdlabs.com ESI typically produces protonated molecular ions ([M+H]⁺) or other adducts (e.g., [M+Na]⁺, [M+K]⁺), preserving the intact molecular mass. acdlabs.comresearchgate.net

For this compound, ESI-MS would yield a prominent molecular ion peak corresponding to its protonated form, [M+H]⁺. Subsequent fragmentation in tandem mass spectrometry (MS/MS or MSⁿ) provides crucial structural information. Anthocyanins, being glycosides, typically undergo characteristic fragmentation pathways involving the sequential loss of sugar moieties and acyl groups. For instance, the loss of a hexose (B10828440) unit (e.g., glucose) corresponds to a mass difference of 162 Da, while the loss of an acyl group like p-coumaroyl or malonyl would result in specific mass losses. researchgate.netnih.govresearchgate.net These fragmentation patterns help confirm the presence and attachment points of the various saccharide and acyl substituents to the anthocyanidin core.

High-Resolution Mass Spectrometry (HR-MS), often coupled with ESI (ESI-HRMS), provides highly accurate mass measurements, typically with errors in parts per million (ppm). This high precision allows for the unambiguous determination of the elemental composition of both the parent ion and its fragments, which is critical for confirming the molecular formula of complex natural products. researchgate.netyoutube.comwarwick.ac.uk

For this compound, HR-MS analysis confirms its molecular formula as C₄₂H₄₁O₂₄⁺ with an exact mass of 929.19877717 Da. researchgate.net This precise mass measurement is fundamental for distinguishing this compound from other compounds with similar nominal masses but different elemental compositions.

Table 1: High-Resolution Mass Spectrometry Data for this compound

| Property | Value | Unit | Source |

| Molecular Formula | C₄₂H₄₁O₂₄⁺ | - | PubChem researchgate.net |

| Exact Mass (M+H)⁺ | 929.19877717 | Da | PubChem researchgate.net |

| Charge | +1 | - | PubChem researchgate.net |

Hyphenated Chromatographic-Spectroscopic Methodologies

Hyphenated techniques combine the separation power of chromatography with the identification capabilities of spectroscopy, enabling the analysis of complex mixtures found in natural extracts.

Liquid Chromatography-Mass Spectrometry (LC-MS) is a widely used hyphenated technique for the analysis of non-volatile and semi-volatile compounds, making it ideal for the separation and identification of anthocyanins like this compound from complex plant extracts. waters.comresearchgate.netmdpi.comnih.govnih.gov LC-MS systems, particularly Ultra-High Performance Liquid Chromatography (UHPLC) coupled with ESI-MS/MS or HR-MS, offer high resolution and sensitivity. nih.govwaters.comresearchgate.netnih.govmdpi.com

In LC-MS analysis, this compound would be separated from other co-eluting compounds based on its chromatographic properties (e.g., polarity, interaction with the stationary phase) and then detected by the mass spectrometer. The retention time provides a preliminary identification marker, while the mass spectral data (molecular ion and fragmentation patterns) confirm its identity. LC-MS/MS is frequently employed to obtain detailed fragmentation data for structural confirmation and dereplication of known compounds within Salvia extracts. researchgate.netnih.govresearchgate.netmdpi.comnih.govnih.gov While specific retention time data for this compound itself was not found in the search results, LC-MS is the primary method for its detection and quantification in biological samples and plant extracts.

Gas Chromatography-Mass Spectrometry (GC-MS) is primarily used for the analysis of volatile and semi-volatile compounds. nih.govmdpi.comnih.govresearchgate.netresearchgate.netsquarespace.com It is widely applied for the characterization of essential oils and other volatile components in Salvia species. nih.govmdpi.comnih.govresearchgate.netresearchgate.netsquarespace.com

However, this compound is a large, highly polar anthocyanin glycoside. Such compounds are generally non-volatile and thermally unstable, making them unsuitable for direct analysis by GC-MS. To analyze this compound using GC-MS, it would typically require extensive chemical derivatization (e.g., silylation) to increase its volatility and thermal stability. This derivatization process can be complex and may alter the original structure, making LC-MS the preferred and more direct method for the analysis of intact this compound. Therefore, detailed research findings for this compound specifically characterized by GC-MS are not commonly reported due to the nature of the compound.

Ultra-Performance Liquid Chromatography (UPLC)

Ultra-Performance Liquid Chromatography (UPLC) is a sophisticated chromatographic technique that offers significant advantages in the analysis of complex chemical compounds like this compound, including enhanced speed, resolution, and sensitivity compared to traditional HPLC. waters.comwaters.comajol.info UPLC systems, often coupled with tandem mass spectrometry (UPLC-MS/MS), enable rapid and precise characterization of metabolites in various biological matrices. waters.comwaters.comnih.gov

In the context of anthocyanin analysis, UPLC-MS/MS has proven effective for the separation and identification of these complex molecules. For instance, in studies involving Anoectochilus roxburghii, a plant known for its anthocyanin content, UPLC systems equipped with HSS T3 columns (1.8 µm, 2.1 × 100 mm) have been utilized for metabolomics analysis. nih.gov While direct detailed UPLC parameters specifically for this compound are not extensively documented in the provided search results, the methodology applied to similar anthocyanins and polyphenols in Salvia species provides a strong analog.

For example, UPLC coupled with photodiode array (PDA) and quadrupole mass spectrometry (UPLC-PDA-ESi-MS) has been employed to characterize bioactive phytochemicals, including polyphenols, in Salvia officinalis (wild sage) extracts. medcraveonline.com This system typically utilizes an Acquity UPLC H-Class system with an Acquity UPLC BEH C18 column (50mm x 2.1mm I.D., 1.7µm) and a guard column. medcraveonline.com Mobile phases often consist of ultrapure water and acetonitrile, with formic acid as an additive. medcraveonline.com Such UPLC methods allow for effective separation of compounds, with some studies demonstrating baseline separation of multiple polyphenols within short run times, indicating the efficiency of the technique for complex mixtures. ajol.info

Another example of UPLC application in Salvia species involves the analysis of salvinorin A from Salvia divinorum. Although salvinorin A is a distinct diterpene, the UPLC-MS/MS methodology highlights the capabilities of the technique for rapid quantification and confirmation of compounds in Salvia plant material. waters.comwaters.comnih.gov This method achieved a run time of 90 seconds and monitored multiple reaction monitoring (MRM) transitions for quantification and confirmation, demonstrating the high-throughput potential of UPLC. waters.comwaters.com

The application of UPLC-MS/MS for anthocyanin analysis, including this compound, often involves specific column types and mobile phases optimized for these polar compounds. The high resolution and sensitivity of UPLC are crucial for distinguishing this compound from other co-occurring anthocyanins and related flavonoids within complex plant extracts.

Application of Chemometrics and Metabolomics for Comprehensive Profiling

Metabolomics is a rapidly evolving field in plant sciences and systems biology that involves the comprehensive analysis of small molecules, or metabolites, within plant tissues and cells. researchgate.net These metabolites encompass a wide array of compounds, such as sugars, amino acids, organic acids, secondary metabolites (e.g., alkaloids and flavonoids), and lipids. researchgate.net Metabolomics provides insights into the functional roles of specific metabolites in plant physiology, development, and responses to various stresses. researchgate.net

Chemometrics, which applies advanced statistical techniques to chemical data, is integral to metabolomics for extracting meaningful information from the large and complex datasets generated by analytical platforms like UPLC-MS. metabolomics.seamazon.co.uk The integration of chemometrics throughout a metabolomic study, from experimental design to data evaluation, is crucial for accurate interpretation. metabolomics.se

In the context of Salvia species, metabolomics and chemometrics have been extensively applied for comprehensive profiling, enabling the identification of specific chemotypes, biomarkers, and variations in metabolite profiles. researchgate.netnih.govnih.gov For instance, untargeted metabolomic profiling of Salvia species using liquid chromatography-tandem mass spectrometry (LC-MS/MS) combined with multivariate analysis has been employed to investigate comprehensive mass spectral library matching, computational data annotations, and intraspecific metabolite profile variation. researchgate.netnih.gov

Key chemometric tools utilized in these studies include:

Principal Component Analysis (PCA): Often the starting point for analyzing multivariate data, PCA reduces the dimensionality of datasets and provides a visual representation of the major variance, helping to identify patterns and groupings among samples. metabolomics.seresearchgate.netresearchgate.net

Partial Least Squares (PLS) and Orthogonal-PLS (OPLS): These methods are used for linear modeling and are particularly useful for identifying relationships between metabolite profiles and specific biological traits or conditions. metabolomics.se

Detailed research findings illustrate the power of this combined approach:

A study on 102 Salvia samples from 20 distinct Salvia species in Iran utilized ultrafast high-pressure liquid chromatography coupled with high-resolution mass spectrometry (UHPLC-HRMS) to generate chemical fingerprints. nih.gov Multivariate data analysis, including PCA, was then applied to find correlations and differences in phytochemical profiles and antioxidant activities, revealing distinct polyphenol classes characteristic of each Salvia species. nih.govresearchgate.net

Untargeted metabolomic profiling of five medicinal Salvia species identified 117 metabolites through library matching and 92 annotated nodes by automated matching. nih.gov The application of machine learning algorithms, such as substructural topic modeling (MS2LDA), further explored metabolite substructures, leading to the discovery of four Mass2Motifs. nih.gov This approach also unveiled specific chemotypes and identified numerous potential biomarkers, providing valuable insights for chemotaxonomy and pharmaceutical studies. researchgate.netnih.gov

Metabolomic analysis of Salvia hispanica (Chia) seeds using NMR spectroscopy and chemometrics (e.g., PCA) revealed significant differences in the metabolic fingerprinting of various genotypes, with variations in carbohydrate content among black, white, and early flowering genotypes. researchgate.net This highlights the ability of chemometrics to differentiate between genotypes based on their metabolite profiles.

These comprehensive profiling studies, leveraging metabolomics and chemometrics, are instrumental in understanding the intricate metabolic networks of Salvia species, identifying key compounds like this compound, and exploring their roles in plant biology and potential applications.

Chemical Synthesis and Derivatization Studies of Salvianin and Analogs

Strategies for Semisynthesis and Total Synthesis of Related Anthocyanins

The total synthesis of complex anthocyanins is a challenging endeavor due to their polyhydroxylated flavylium (B80283) core and the presence of multiple sugar and acyl moieties scilit.com. While specific detailed chemical total synthesis routes for Salvianin are not extensively documented in the provided search results, the general principles applied to related anthocyanins involve multi-step synthetic sequences to construct the flavylium backbone, followed by selective glycosylation and acylation reactions.

Rational Design and Synthesis of this compound Analogs

This compound's structure consists of a pelargonidin (B1210327) core, further substituted with glucose, caffeic acid, and malonic acid units scilit.comnih.govmpg.de. Rational design of its analogs would typically involve systematic modifications to these structural components to explore their impact on chemical properties. Potential modifications could include:

Alterations to the anthocyanidin core: Changes in hydroxylation or methylation patterns on the A- and B-rings of the pelargonidin scaffold could influence stability and electronic properties.

Modifications of sugar moieties: Varying the type, number, or linkage positions of the glucose units could affect solubility and interactions.

Derivatization of acyl groups: Replacing caffeic acid or malonic acid with other phenolic acids or dicarboxylic acids could introduce new functionalities or alter steric hindrance.

The rational design process would typically be guided by computational modeling and an understanding of structure-property relationships to predict the impact of these modifications. However, specific detailed studies on the rational design and chemical synthesis of this compound analogs are not explicitly detailed in the provided search results.

Structure-Activity Relationship Investigations of Synthesized Derivatives

While specific SAR studies for chemically synthesized this compound derivatives are not detailed in the provided information, general principles from anthocyanin research suggest that:

Glycosylation: The presence and position of sugar moieties significantly impact the stability of anthocyanins, often increasing their water solubility and protecting the flavylium cation from degradation fishersci.pt.

Acylation: The attachment of acyl groups, such as caffeic acid and malonic acid in this compound, can further modify stability, color expression, and interactions with other molecules scilit.commpg.de. These acylations can provide additional steric bulk or alter the electronic environment around the anthocyanidin core.

Hydroxylation and Methylation: The number and position of hydroxyl and methoxyl groups on the anthocyanidin backbone influence color hue and stability.

Understanding these relationships is crucial for designing derivatives with improved properties or specific chemical behaviors.

Enzymatic and Biocatalytic Transformations of Anthocyanin Precursors

Enzymatic and biocatalytic transformations play a pivotal role in the natural biosynthesis of anthocyanins and offer promising avenues for their industrial production and derivatization. The anthocyanin biosynthetic pathway in plants is a well-studied example of such transformations.

The pathway begins with phenylalanine, which is converted to 4-coumaroyl CoA through a series of enzymatic reactions catalyzed by L-phenylalanine ammonia-lyase (PAL), cinnamate (B1238496) 4-hydroxylase (C4H), and 4-coumarate:coenzyme A ligase (4CL). Chalcone (B49325) synthase (CHS) then condenses 4-coumaroyl CoA with three molecules of malonyl CoA to yield chalcones. Subsequent steps involve chalcone isomerase (CHI) and flavanone (B1672756) 3-hydroxylase (F3H). Dihydroflavonol 4-reductase (DFR) reduces dihydroflavonols (e.g., dihydrokaempferol, dihydroquercetin, dihydromyricetin) to unstable leucoanthocyanidins. Anthocyanidin synthase (ANS) converts these into anthocyanidins (aglycones). Finally, UDP-glucose flavonoid 3-O-glucosyltransferase (UFGT/3GT) catalyzes the glycosylation of anthocyanidins, forming stable anthocyanins.

These enzymes can be harnessed for biocatalytic synthesis. For example, metabolic engineering of microorganisms like Saccharomyces cerevisiae has been explored to produce anthocyanins by introducing the necessary plant enzymes. Such biocatalytic approaches offer advantages in terms of specificity, milder reaction conditions, and environmental sustainability compared to traditional chemical synthesis.

Biological Activities and Molecular Mechanisms of Salvianin

Investigation of Antioxidant Properties

The antioxidant potential of compounds isolated from Salvia species is a subject of extensive research, given the role of oxidative stress in numerous pathological conditions. While direct studies pinpointing the antioxidant capacity of Salvianin are limited, the general antioxidant strength of Salvia extracts, rich in flavonoids and phenolic compounds including this compound, has been well-documented through various in vitro assays. These assays, including the 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical scavenging assay, the 2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) (ABTS) radical scavenging assay, and the Ferric Reducing Antioxidant Power (FRAP) assay, consistently demonstrate the potent antioxidant nature of these extracts.

The DPPH assay measures the ability of an antioxidant to donate an electron and scavenge the stable DPPH radical. Methanolic extracts of various Salvia species have shown significant DPPH radical scavenging activity, with IC50 values indicating potent antioxidant effects. areeo.ac.irnih.govareeo.ac.ir For instance, a study on Salvia sclarea reported high antioxidant activity in its methanol/water extract. areeo.ac.ir Similarly, the ABTS assay, which measures the scavenging of the ABTS radical cation, has been used to confirm the antioxidant capacity of Salvia extracts. A strong correlation has been observed between the ABTS scavenging activity and the total phenolic content of these extracts, suggesting that phenolic compounds are major contributors to their antioxidant effects. bg.ac.rs

Table 1: Antioxidant Activity of Salvia Species Extracts in Various Assays

| Salvia Species | Extraction Solvent | Assay | Results (IC50 or equivalent) | Reference |

|---|---|---|---|---|

| Salvia sclarea | Methanol/Water | DPPH | 46.83 µg/ml | areeo.ac.ir |

| Salvia glutinosa | Not specified | DPPH | 3.2 µg/mL | nih.gov |

| Salvia mirzayanii | Methanol | DPPH | 5.38 µg/mL | areeo.ac.ir |

| Salvia jurisicii | 96% Ethanol (B145695) | ABTS | 1.76 mg AAE/g | bg.ac.rs |

| Salvia macrosiphon | Methanol | FRAP | 404.12 mmol of FeSO4/100 g | jmp.ir |

This table is interactive. Click on the headers to sort the data.

Exploration of Anti-inflammatory Effects

Inflammation is a critical biological response to harmful stimuli, but chronic inflammation can lead to various diseases. Flavonoids, such as this compound, are known to possess anti-inflammatory properties. Research on compounds structurally related to this compound and extracts from Salvia species provides strong evidence for their potential anti-inflammatory effects. A key mechanism underlying these effects is the inhibition of nitric oxide (NO) production, a pro-inflammatory mediator. For instance, Tanshinone IIA, another compound from Salvia miltiorrhiza, has been shown to markedly inhibit the production of NO in activated RAW 264.7 cells. nih.gov

Furthermore, the anti-inflammatory activity of Salvia compounds is associated with the downregulation of pro-inflammatory cytokines. Studies on Nepetoidin B from Salvia plebeia demonstrated a reduction in tumor necrosis factor-alpha (TNF-α), interleukin-6 (IL-6), and interleukin-1β (IL-1β) in lipopolysaccharide (LPS)-activated macrophages. mdpi.comnih.gov Extracts from Salvia officinalis have also been found to decrease the expression of pro-inflammatory cytokines. nih.gov This modulation of cytokine production is a crucial aspect of the anti-inflammatory response. The underlying mechanism often involves the inhibition of key signaling pathways, such as the nuclear factor-kappa B (NF-κB) pathway. nih.gov

Table 2: Anti-inflammatory Effects of Compounds from Salvia Species

| Compound/Extract | Source | Model | Key Findings | Reference |

|---|---|---|---|---|

| Tanshinone IIA | Salvia miltiorrhiza | Activated RAW 264.7 cells | Marked inhibition of nitric oxide (NO) production. | nih.gov |

| Nepetoidin B | Salvia plebeia | LPS-activated RAW 264.7 cells | Reduced production of TNF-α, IL-6, and IL-1β. | mdpi.comnih.gov |

| Salvia officinalis Extract | Salvia officinalis | LPS-stimulated RAW 264.7 macrophages | Decrease in pro-inflammatory cytokine expression. | nih.gov |

| Salvianolic Acid A | Salvia miltiorrhiza | Not specified | Attenuated LPS-induced IκBα phosphorylation and degradation. | researchgate.net |

This table is interactive. Click on the headers to sort the data.

Mechanistic Studies on Cellular Interactions and Signaling Pathways

The biological activities of flavonoids like this compound are mediated through their interaction with various cellular signaling pathways. Key among these are the nuclear factor-kappa B (NF-κB) and mitogen-activated protein kinase (MAPK) pathways, which are central regulators of inflammation and cellular stress responses.

The NF-κB signaling pathway is a critical player in the inflammatory process. Studies on related compounds, such as Salvianolic acid A and Nepetoidin B, have shown that they exert their anti-inflammatory effects by inhibiting the activation of NF-κB. mdpi.comnih.govresearchgate.netfrontiersin.org Salvianolic acid A, for example, has been found to suppress the lipopolysaccharide (LPS)-induced NF-κB signaling pathway by targeting IκB kinase β (IKKβ), thereby preventing the phosphorylation and degradation of IκBα and the subsequent translocation of NF-κB to the nucleus. researchgate.net Similarly, Nepetoidin B inhibits the NF-κB signaling pathway in LPS-activated macrophage cells. mdpi.comnih.gov

The MAPK signaling pathways, including the extracellular signal-regulated kinases (ERK), c-Jun N-terminal kinases (JNK), and p38 MAPK, are also crucial in mediating cellular responses to a variety of stimuli. Salvianolic acid B has been shown to inhibit the ERK and p38 MAPK signaling pathways in hepatic stellate cells, which is a key mechanism of its anti-fibrotic activity. nih.govnih.gov It achieves this by inhibiting the phosphorylation of upstream kinases such as MEK and MKK3/6. nih.gov Given the structural similarities and common origin of these compounds, it is plausible that this compound also modulates these critical signaling cascades.

Table 3: Modulation of Signaling Pathways by Salvia Compounds

| Compound | Signaling Pathway | Effect | Cellular Model | Reference |

|---|---|---|---|---|

| Salvianolic Acid A | NF-κB | Inhibition of IKKβ, preventing IκBα degradation. | LPS-stimulated RAW264.7 cells | researchgate.net |

| Nepetoidin B | NF-κB | Inhibition of NF-κB activation. | LPS-activated RAW 264.7 cells | mdpi.comnih.gov |

| Salvianolic Acid B | MAPK (ERK and p38) | Inhibition of MEK and MKK3/6 phosphorylation. | Rat hepatic stellate cells | nih.gov |

| Salvianolic Acid A | GSK3β/Nrf2/HO-1 | Regulation of the pathway. | Not specified | nih.gov |

This table is interactive. Click on the headers to sort the data.

Identification of Potential Molecular Targets via Ligand-Target Profiling

Identifying the specific molecular targets of natural compounds is crucial for understanding their mechanisms of action and for drug development. While dedicated ligand-target profiling studies for this compound are not extensively reported, computational approaches such as molecular docking and network pharmacology are increasingly being used to predict the interactions of phytochemicals with biological targets.

For instance, a study utilizing network pharmacology and molecular docking on compounds from Salvia officinalis predicted interactions with several key targets involved in the pathogenesis of type 2 diabetes. mdpi.com Compounds like rosmarinic acid and salvianolic acid B showed favorable binding energies towards targets such as peroxisome proliferator-activated receptor gamma (PPARG), glycogen synthase kinase 3 beta (GSK3B), and protein tyrosine phosphatase 1B (PTP1B). mdpi.com These computational predictions provide a valuable starting point for experimental validation.

Given that this compound is a flavonoid, its potential molecular targets can be inferred from studies on other flavonoids. Flavonoids are known to interact with a wide range of proteins, including kinases, transcription factors, and enzymes involved in inflammatory and metabolic pathways. The anticancer properties of various Salvia phytometabolites have been attributed to their ability to disturb the cell cycle, induce apoptosis, and inhibit proliferation and metastasis by regulating various cancer hallmarks. nih.gov

Table 4: Predicted Molecular Targets for Compounds from Salvia Species

| Compound | Predicted Target | Method | Potential Therapeutic Area | Reference |

|---|---|---|---|---|

| Rosmarinic Acid | PTGS2, DPP4, AMY1A | Molecular Docking | Type 2 Diabetes | mdpi.com |

| Salvianolic Acid B | PPARG, GSK3B, RELA | Molecular Docking | Type 2 Diabetes | mdpi.com |

| Caffeic Acid | PTP1B | Molecular Docking | Type 2 Diabetes | mdpi.com |

| Salvia Phytometabolites | Various (related to cell cycle, apoptosis) | Review of multiple studies | Cancer | nih.gov |

This table is interactive. Click on the headers to sort the data.

Role in Plant Physiological Processes and Defense Mechanisms

In plants, flavonoids and other phenolic compounds play a crucial role in a variety of physiological processes and defense mechanisms against biotic and abiotic stresses. While specific research on the role of this compound in plant physiology is scarce, the functions of flavonoids in plants are well-established.

Flavonoids are involved in protecting plants from ultraviolet (UV) radiation, acting as signaling molecules in plant-microbe interactions, and contributing to pigmentation, which attracts pollinators. More importantly, they are key components of the plant's defense system. When a plant is subjected to stress, such as pathogen attack or herbivory, it often responds by synthesizing and accumulating a range of secondary metabolites, including flavonoids. These compounds can act as phytoalexins, which are antimicrobial compounds produced by plants in response to infection.

The biosynthesis of these defense compounds is often regulated by complex signaling pathways within the plant. While the direct involvement of this compound in these processes in Salvia species has not been extensively elucidated, its nature as a flavonoid strongly suggests a role in the plant's defense strategies. The production of such compounds is an adaptive mechanism that helps plants to survive in their environment.

Advanced Research Methodologies and Future Perspectives in Salvianin Studies

Integration of Omics Technologies (Genomics, Transcriptomics, Metabolomics, Proteomics)

The application of omics technologies—genomics, transcriptomics, metabolomics, and proteomics—is fundamental to unraveling the complex metabolic pathways involved in plant secondary metabolite biosynthesis, including that of Salvianin mdpi.com. These integrated approaches provide a holistic view of the biological systems producing these compounds.

Metabolomics , in particular, has proven valuable in the study of Salvia species. For instance, metabolomics analysis has been employed to identify and quantify various compounds in Salvia miltiorrhiza extracts, such as salvianolic acid B, salvianolic acid A, lithospermic acid, and caffeic acid, thereby shedding light on their therapeutic signaling networks spandidos-publications.comguidetopharmacology.orgnih.gov. Directly related to this compound, a metabolomics investigation in spinach plants identified this compound as a discriminant metabolite, with its accumulation observed in response to specific treatments under stress conditions fishersci.ca. This demonstrates the utility of metabolomics in tracking this compound's presence and changes within biological systems.

Transcriptomics plays a vital role in identifying genes associated with secondary metabolite synthesis. Studies on Salvia species have utilized transcriptomic analyses to understand the upregulation of flavonoid biosynthetic genes, which are precursors to anthocyanins like this compound, under various environmental stimuli such as drought stress nih.gov. The elucidation of biosynthetic pathways for plant natural products often necessitates the integration of transcriptomics with genomics and bioinformatics to pinpoint relevant genes and their regulatory mechanisms mdpi.com. While specific detailed studies on this compound's genomics or proteomics are less frequently highlighted in general literature, the broader application of these omics in Salvia species provides a framework for future this compound-focused research.

Computational Chemistry and Molecular Modeling for Predictive Analysis

Computational chemistry and molecular modeling techniques are increasingly indispensable for predicting molecular interactions, elucidating enzyme mechanisms, and guiding drug discovery efforts related to natural products.

Molecular docking is a widely used computational approach to predict the binding affinity and interactions of small molecules, such as this compound or its related compounds, with biological targets uow.edu.au. In the context of Salvia compounds, molecular docking studies have been performed on salvianolic acid B and rosmarinic acid to assess their interactions with enzymes relevant to type 2 diabetes, providing insights into their potential therapeutic mechanisms uow.edu.au.

Furthermore, computational methods extend to understanding the enzymes involved in this compound biosynthesis. Homology modeling combined with molecular docking simulations has been applied to study Ss5MaT1, an anthocyanin malonyltransferase crucial for this compound's synthesis. These simulations helped explore the conformational interactions between the enzyme and its ligands, offering a detailed understanding of the catalytic process nih.gov. Such predictive analyses are crucial for identifying potential enzyme inhibitors or activators and for designing molecules with enhanced biological activities. Computational studies also aid in analyzing the chemical composition of Salvia extracts and predicting the binding affinities of their bioactive compounds to specific protein targets cdutcm.edu.cnwikipedia.org.

Biotechnological and Metabolic Engineering Approaches for Enhanced Production

The limited natural abundance of many valuable plant secondary metabolites, coupled with the economic challenges of chemical synthesis, drives the development of biotechnological and metabolic engineering strategies for enhanced production. This compound biosynthesis is a recognized target for such interventions nih.gov.

Biotechnological approaches, including plant cell and tissue cultures , offer controlled environments for the in vitro production of secondary metabolites from Salvia species ontosight.ai. These methods aim to overcome the variability and limitations associated with field-grown plants. Metabolic engineering, a core component of this field, focuses on leveraging multi-omics characterization to understand metabolic diversity and subsequently design de novo biosynthesis pathways or optimize existing ones in host organisms nih.gov.

Significant progress has been made in the metabolic engineering of Escherichia coli for producing salvianolic acid A, a derivative from Salvia miltiorrhiza, demonstrating the feasibility of microbial platforms for Salvia compound synthesis with high productivity nih.gov. Similar strategies could be applied to this compound, which involves intricate enzymatic steps. Key approaches include strain improvement, selecting high-producing cell lines, optimizing culture media, and the strategic use of precursors or elicitors to stimulate metabolite accumulation ontosight.ai. A critical aspect of this compound biosynthesis involves malonyl-CoA , a central precursor for various polyketides and other chemical products. Metabolic engineering can be employed to divert malonyl-CoA from fatty acid biosynthesis pathways towards the production of desired compounds like this compound, thereby increasing its yield eragene.comuni.lu.

However, challenges persist in plant metabolic engineering, such as the complexity of multi-gene pathways, potential toxicity of intermediates to plant cells, and the presence of endogenous enzyme activities that can divert precursors from the target metabolites mdpi.com. Overcoming these requires a profound understanding of the entire biosynthetic pathway mdpi.com.

Development of Novel Analytical Platforms for this compound Quantification and Characterization

Accurate and efficient analytical methods are essential for the quantification, characterization, and quality control of this compound in various matrices.

High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Mass Spectrometry (LC-MS) are widely regarded as the most reliable and accurate techniques for the identification and quantification of anthocyanin pigments, including this compound uni.lu. HPLC, often coupled with photodiode array (PDA) detection, is routinely used for quality control and chemical fingerprint analysis of Salvia species, enabling the simultaneous quantification of multiple active components nih.govnih.gov. LC-MS, with its superior separation power and detection capabilities, provides more detailed structural information on anthocyanins uni.lu.

Emerging technologies offer faster and less destructive alternatives. Direct Analysis in Real Time–High-Resolution Mass Spectrometry (DART-HRMS) has been developed for rapid screening and quantification of compounds like salvinorin A in Salvia divinorum, eliminating the need for extensive sample pretreatment nih.gov. This methodology holds promise for developing rapid analytical platforms for this compound. UV-Vis spectroscopy and colorimetric methods offer simpler, lower-cost alternatives for routine analysis, though they may have limitations in sensitivity compared to chromatographic methods uni.lu. For detailed structural elucidation, Nuclear Magnetic Resonance (NMR) spectroscopy provides comprehensive information about the chemical structure and bonding of anthocyanins uni.lu.

Furthermore, innovative non-destructive methods are being explored. Hyperspectral imaging analysis combined with deep learning networks has shown utility in the rapid and non-invasive assessment of chemical composition in Salvia miltiorrhiza, quantifying key constituents such as salvianolic acid B thegoodscentscompany.com. This approach could be adapted for the high-throughput analysis of this compound content in plant materials. At the genetic level, Polymerase Chain Reaction-Single-Strand Conformation Polymorphism (PCR-SSCP) has been employed for genetic analysis related to flower color genes in Salvia splendens, which are directly linked to this compound production hmdb.ca.

Interdisciplinary Research Opportunities and Emerging Challenges in Natural Product Chemistry

The study of natural products like this compound inherently demands an interdisciplinary approach , integrating insights from chemistry, biochemistry, genetics, cellular biology, and molecular biology wikipedia.orgguidetopharmacology.orgresearchgate.net. This collaborative framework is essential for addressing the multifaceted challenges in natural product chemistry.

Emerging challenges in elucidating complex biosynthetic pathways in plants include the dispersed nature of biosynthetic genes across plant chromosomes, the lack of efficient genetic manipulation systems for many medicinal plants, and the difficulty in specifically identifying the enzyme genes responsible for each step in a pathway mdpi.comcdutcm.edu.cnresearchgate.net. The biosynthesis of natural products is often highly complex, involving numerous enzymes and regulatory elements that are species-specific, tissue-specific, and regulated by temporal and spatial cues mdpi.com.

To overcome these hurdles, future research will increasingly rely on the seamless integration of diverse disciplines. Artificial intelligence-driven drug design , advanced bioinformatics, and nanobiotechnology are emerging technologies that offer novel avenues to enhance compound bioactivity, reduce toxicity, and streamline discovery processes. The combined power of metabolomics and network pharmacology can be instrumental in elucidating drug mechanisms and identifying disease-specific molecular targets for natural products.

Furthermore, addressing the limitations of sourcing natural products, such as the limited abundance in natural sources and the difficulties in complete chemical synthesis, will necessitate the development of semi-synthetic and biosynthetic approaches mdpi.com. These strategies aim to produce complex natural products more sustainably and efficiently, while also allowing for structural modifications to improve properties like solubility and bioavailability. The continued advancement in understanding and manipulating plant metabolic pathways will pave the way for the sustainable production and utilization of valuable compounds like this compound.

Compound Names and PubChem CIDs

Q & A

Q. How can Salvianin be reliably identified and characterized in plant extracts?

this compound identification requires a combination of spectroscopic and chromatographic methods. High-performance liquid chromatography (HPLC) coupled with UV-Vis spectroscopy is standard for preliminary screening . For structural confirmation, nuclear magnetic resonance (NMR) (e.g., H and C NMR) and mass spectrometry (MS) (e.g., ESI-MS or MALDI-TOF) are essential. Cross-referencing spectral data with existing databases (e.g., PubChem CID: 25195385) ensures accuracy . Purity validation via melting point analysis and thin-layer chromatography (TLC) is recommended for crude extracts .

Q. What are the standard experimental protocols for isolating this compound from natural sources?

Isolation typically involves solvent extraction (e.g., methanol or ethanol) followed by liquid-liquid partitioning (e.g., ethyl acetate/water). Column chromatography using silica gel or Sephadex LH-20 is employed for purification. Critical parameters include solvent polarity gradients and flow rates, which must be optimized to avoid co-elution with structurally similar compounds . Detailed protocols should specify equipment calibration (e.g., column dimensions, detector sensitivity) and include negative controls to confirm compound specificity .

Q. How can researchers ensure reproducibility in this compound-related pharmacological assays?

Reproducibility hinges on strict adherence to standardized protocols for cell culture maintenance (e.g., passage number, media composition) and assay conditions (e.g., incubation time, temperature). For in vitro studies, include internal controls (e.g., reference inhibitors like cycloheximide) and validate this compound stability under experimental conditions via HPLC . Document batch-to-batch variability in this compound purity and quantify active metabolites to mitigate confounding results .

Advanced Research Questions

Q. How should researchers resolve contradictions in reported pharmacological activities of this compound?

Contradictions often arise from differences in study design, such as varying dosages or model systems. For example, this compound’s antioxidant effects may exhibit dose-dependent biphasic responses, necessitating rigorous dose-response curves across multiple cell lines . Meta-analyses of published data should stratify results by experimental parameters (e.g., in vitro vs. in vivo, acute vs. chronic exposure). Cross-validation using orthogonal assays (e.g., DPPH radical scavenging vs. SOD activity) is critical to confirm mechanisms .

Q. What methodological strategies are recommended for elucidating this compound’s molecular targets?

Combining computational docking (e.g., AutoDock Vina) with experimental validation (e.g., surface plasmon resonance or ITC) can identify putative binding partners. For pathway analysis, RNA-seq or phosphoproteomics after this compound treatment may reveal downstream effectors. However, false positives must be addressed via knockout/knockdown models (e.g., CRISPR-Cas9) or competitive binding assays . Negative results should be transparently reported to avoid publication bias .

Q. How can researchers optimize analytical methods for this compound quantification in complex matrices?

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) with multiple reaction monitoring (MRM) offers high sensitivity and specificity. Key validation parameters include linearity (R > 0.99), limit of detection (LOD < 1 ng/mL), and recovery rates (85–115%) . For plant matrices, matrix-matched calibration curves and isotope-labeled internal standards (e.g., C-Salvianin) mitigate matrix effects. Method robustness should be tested across extraction solvents and column types .

Q. What are the critical considerations for designing in vivo toxicity studies of this compound?

Dose selection should align with pharmacokinetic data (e.g., C, AUC) from pilot studies. Histopathological assessments (e.g., liver/kidney sections) and serum biomarkers (e.g., ALT, creatinine) are mandatory. Include longitudinal endpoints to capture delayed toxicity . Species-specific metabolic differences (e.g., murine vs. human CYP450 isoforms) must be addressed via allometric scaling or humanized models .

Research Gaps and Future Directions

What unresolved questions exist regarding this compound’s biosynthetic pathway?

Key unknowns include the enzymes responsible for glycosylation and acylation modifications. Transcriptomic or metabolomic profiling of this compound-producing plants under stress (e.g., methyl jasmonate treatment) may identify candidate genes . Heterologous expression in E. coli or yeast could confirm pathway components, but codon optimization and post-translational modifications remain hurdles .

Q. How can interdisciplinary approaches address this compound’s pharmacokinetic limitations?

Poor bioavailability due to low solubility or rapid metabolism could be tackled via nanoformulations (e.g., liposomes) or prodrug strategies. Synergistic studies with absorption enhancers (e.g., piperine) should be prioritized. Pharmacokinetic-pharmacodynamic (PK-PD) modeling using NONMEM or Monolix software can guide dosing regimens .

Q. What frameworks are recommended for reconciling this compound’s traditional uses with modern pharmacological data?

Ethnopharmacological databases (e.g., IMPPAT ) and network pharmacology tools (e.g., STITCH, KEGG) can map traditional indications to molecular targets. Clinical validation requires randomized controlled trials (RCTs) with standardized this compound extracts and placebo arms. Ethnobotanical data must be critically appraised for confounding factors (e.g., polyherbal formulations) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.